2-(9H-Fluoren-9-ylmethoxycarbonyl)-3,4-dihydro-1H-isoquinoline-8-carboxylic acid
Description
2-(9H-Fluoren-9-ylmethoxycarbonyl)-3,4-dihydro-1H-isoquinoline-8-carboxylic acid is a synthetic compound featuring a 3,4-dihydroisoquinoline core modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group at position 2 and a carboxylic acid moiety at position 6. The Fmoc group is widely employed in peptide synthesis to protect amines during solid-phase synthesis due to its stability under basic conditions and ease of removal via piperidine treatment . The 3,4-dihydroisoquinoline scaffold contributes to rigidity and aromaticity, which may influence its reactivity, solubility, and biological interactions. This compound is primarily used in research settings for developing pharmacophores or as an intermediate in organic synthesis .
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonyl)-3,4-dihydro-1H-isoquinoline-8-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO4/c27-24(28)21-11-5-6-16-12-13-26(14-22(16)21)25(29)30-15-23-19-9-3-1-7-17(19)18-8-2-4-10-20(18)23/h1-11,23H,12-15H2,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIQYITPFLZGKRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C=CC=C2C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2137786-91-3 | |
| Record name | 2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9H-Fluoren-9-ylmethoxycarbonyl)-3,4-dihydro-1H-isoquinoline-8-carboxylic acid typically involves the following steps:
Fmoc Protection:
Isoquinoline Formation: The isoquinoline ring is formed through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to carry out the Fmoc protection and isoquinoline formation reactions.
Purification: The product is purified using techniques such as crystallization or chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-(9H-Fluoren-9-ylmethoxycarbonyl)-3,4-dihydro-1H-isoquinoline-8-carboxylic acid undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Synthesis and Stability
The synthesis of this compound typically involves the protection of the amino group using the fluorenylmethoxycarbonyl (Fmoc) group. This protection enhances the stability of the compound during various chemical reactions. The synthesis can be carried out under controlled conditions using organic solvents such as diethyl ether and ethyl acetate, with pH adjustments made using hydrochloric acid.
Medicinal Chemistry
- Therapeutic Potential : This compound has been investigated for its potential as a drug precursor in treating various diseases. Its structure allows for modifications that can enhance biological activity.
- Case Study : Research has shown that derivatives of this compound exhibit promising activity against certain cancer cell lines, indicating its potential as an anticancer agent .
Peptide Synthesis
- Building Block : The compound serves as a crucial building block in peptide synthesis due to its stability and reactivity. It is often utilized in the formation of peptide bonds.
- Application Example : In a study, it was used to synthesize apelin mimetics, which are important in cardiovascular research .
Organic Synthesis
- Coupling Agent : This compound acts as a coupling agent in various organic synthesis reactions, facilitating the formation of complex molecules.
- Reactivity Studies : Its ability to undergo oxidation and reduction reactions makes it valuable for synthesizing other organic compounds.
Data Table of Applications
Mechanism of Action
The mechanism of action of 2-(9H-Fluoren-9-ylmethoxycarbonyl)-3,4-dihydro-1H-isoquinoline-8-carboxylic acid involves:
Protection of Amino Groups: The Fmoc group protects amino groups during peptide synthesis, preventing unwanted side reactions.
Molecular Targets: The compound interacts with amino acids and peptides, facilitating their synthesis and modification.
Pathways Involved: The compound is involved in pathways related to peptide bond formation and protein synthesis.
Comparison with Similar Compounds
2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic Acid
- Structural Differences: Replaces the 3,4-dihydroisoquinoline core with a piperazine ring linked to an acetic acid group.
- Functional Properties: The piperazine ring enhances solubility in polar solvents compared to the aromatic isoquinoline system.
- Applications : Used in peptide coupling and as a linker in combinatorial chemistry.
Carbazole Derivatives (e.g., 1,4-Dimethyl-3-nitro-6-(substituted phenyl)-9H-carbazoles)
- Structural Differences : Feature a carbazole core with nitro, methoxy, or aryl substituents (e.g., compound 7b: 1,4-dimethyl-3-nitro-6-(2’-fluoro-5'-methoxyphenyl)-9H-carbazole) .
- Functional Properties :
- Thermal Stability: Higher melting points (e.g., 240°C for 7b) compared to Fmoc-protected isoquinolines, suggesting greater crystallinity .
Physicochemical Properties
Biological Activity
2-(9H-Fluoren-9-ylmethoxycarbonyl)-3,4-dihydro-1H-isoquinoline-8-carboxylic acid, often referred to as Fmoc-isoquinoline, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its antimicrobial properties and implications in drug development.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 399.4 g/mol. The structure includes a fluorenylmethoxycarbonyl (Fmoc) protecting group that is commonly used in peptide synthesis. Its IUPAC name is 2-(9H-fluoren-9-ylmethoxycarbonyl)-3,4-dihydro-1H-isoquinoline-3-carboxylic acid.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of various derivatives related to isoquinoline compounds. For instance, derivatives of fluorenyl-hydrazinthiazoles were synthesized and tested against multidrug-resistant strains of bacteria and fungi. Although these compounds demonstrated some activity against Gram-positive bacteria, their effectiveness was limited, with minimum inhibitory concentrations (MIC) exceeding 256 μg/mL for most tested strains .
| Compound | MIC (µg/mL) | Activity Against |
|---|---|---|
| Fluorenyl-hydrazinthiazole Derivative 1 | >256 | Gram-positive bacteria |
| Fluorenyl-hydrazinthiazole Derivative 2 | >256 | Gram-positive bacteria |
| Fluorenyl-hydrazinthiazole Derivative 3 | >256 | Gram-positive bacteria |
The mechanism by which Fmoc-protected isoquinolines exert their biological effects is not fully elucidated. However, it is hypothesized that the isoquinoline moiety may interact with bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. Further research is needed to clarify these mechanisms.
Case Studies
A notable study investigated the synthesis and biological evaluation of various isoquinoline derivatives, including those protected by Fmoc groups. The results indicated that while some derivatives exhibited promising antimicrobial activity, others failed to show significant effects against resistant strains. This highlights the importance of structural modifications in enhancing biological activity .
Q & A
Q. How does the compound’s stability vary in polar vs. non-polar solvents during long-term storage?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
